

# Application Notes and Protocols for Fluorescence Microscopy with Sodium Fluorescein

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium Fluorescein

Cat. No.: B036422

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## Introduction

**Sodium fluorescein** (also known as uranine or fluorescein disodium salt) is a water-soluble xanthene dye widely used as a fluorescent tracer.<sup>[1][2]</sup> Its high fluorescence quantum yield, excellent water solubility, and low molecular weight make it an ideal candidate for a variety of applications in fluorescence microscopy. These include, but are not limited to, cell labeling, angiography, and permeability assays.<sup>[1][3][4]</sup> This document provides a comprehensive guide to the experimental setup, quantitative properties, and detailed protocols for using **sodium fluorescein** in fluorescence microscopy.

## Principle of Fluorescence

Fluorescence is a photoluminescent phenomenon where a molecule, known as a fluorophore, absorbs light energy at a specific wavelength (excitation) and subsequently emits light at a longer, lower-energy wavelength (emission).<sup>[2]</sup> In a typical epi-fluorescence microscope, light from a source is passed through an excitation filter that selects the appropriate wavelength to excite the fluorophore in the sample. This light is then reflected by a dichroic mirror through the objective lens, focusing it onto the specimen. The emitted fluorescence from the sample, along with scattered excitation light, is collected by the same objective. It passes through the dichroic

mirror and an emission filter, which blocks the unwanted excitation light and only allows the emitted light to reach the detector, forming the final fluorescent image.[\[5\]](#)[\[6\]](#)

## Quantitative Data and Optical Properties

The efficiency and spectral characteristics of **sodium fluorescein** are critical for designing microscopy experiments. Key quantitative data are summarized below.

Table 1: Optical and Physical Properties of **Sodium Fluorescein**

Property	Value	References
Molecular Formula	C <sub>20</sub> H <sub>10</sub> Na <sub>2</sub> O <sub>5</sub>	<a href="#">[7]</a>
Molecular Weight	376.27 g/mol	<a href="#">[4]</a> <a href="#">[7]</a>
Peak Excitation Wavelength (λ <sub>ex</sub> )	465 - 490 nm	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a>
Peak Emission Wavelength (λ <sub>em</sub> )	520 - 530 nm	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a>
Appearance	Dark orange/red powder	<a href="#">[1]</a>
Solubility	Soluble in water and alcohol	<a href="#">[1]</a>

Note: The fluorescence intensity of **sodium fluorescein** is pH-dependent, increasing with higher pH. Maximum fluorescence occurs around pH 7.4.[\[2\]](#)[\[9\]](#)[\[10\]](#) Concentration-dependent effects, such as self-quenching, can occur at high concentrations (e.g., above 5 µg/mL).[\[11\]](#)

## Experimental Setup

A standard epi-fluorescence microscope equipped with the appropriate light source and filter set is required for imaging **sodium fluorescein**.

## Microscope Configuration

- Light Source: A broad-spectrum source like a mercury arc lamp or a xenon arc lamp is suitable. More modern setups utilize high-power LEDs (around 470-490 nm) or lasers (e.g., a 488 nm Argon laser) for more stable and specific excitation.[\[12\]](#)[\[13\]](#)

- Objective Lens: The choice of objective depends on the required magnification and resolution for the specific application.
- Detector: A sensitive camera, such as a CCD (Charge-Coupled Device) or sCMOS (scientific Complementary Metal-Oxide-Semiconductor) camera, is necessary to capture the fluorescence signal.

## Recommended Filter Set

A standard Fluorescein Isothiocyanate (FITC) filter set is ideal for **sodium fluorescein** microscopy.<sup>[5][12][14]</sup> The typical specifications for this filter set are outlined below.

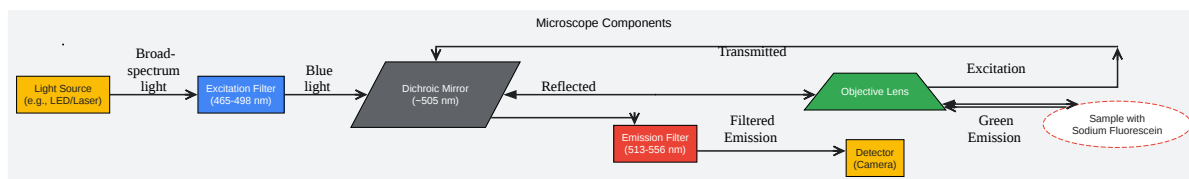
Table 2: Recommended Filter Set Specifications for **Sodium Fluorescein**

Component	Wavelength Range	Purpose
Excitation Filter	465 - 498 nm	Passes blue light to excite the dye. <sup>[4][5][8]</sup>
Dichroic Mirror	Cut-on at ~505 nm	Reflects excitation light towards the sample and transmits emitted light towards the detector. <sup>[5][14]</sup>
Emission Filter	513 - 556 nm	Transmits the green fluorescence from the dye while blocking residual excitation light. <sup>[4][5][8]</sup>

## Diagrams and Workflows

### Epi-Fluorescence Microscopy Light Path

The following diagram illustrates the fundamental light path in an epi-fluorescence microscope configured for **sodium fluorescein** imaging.



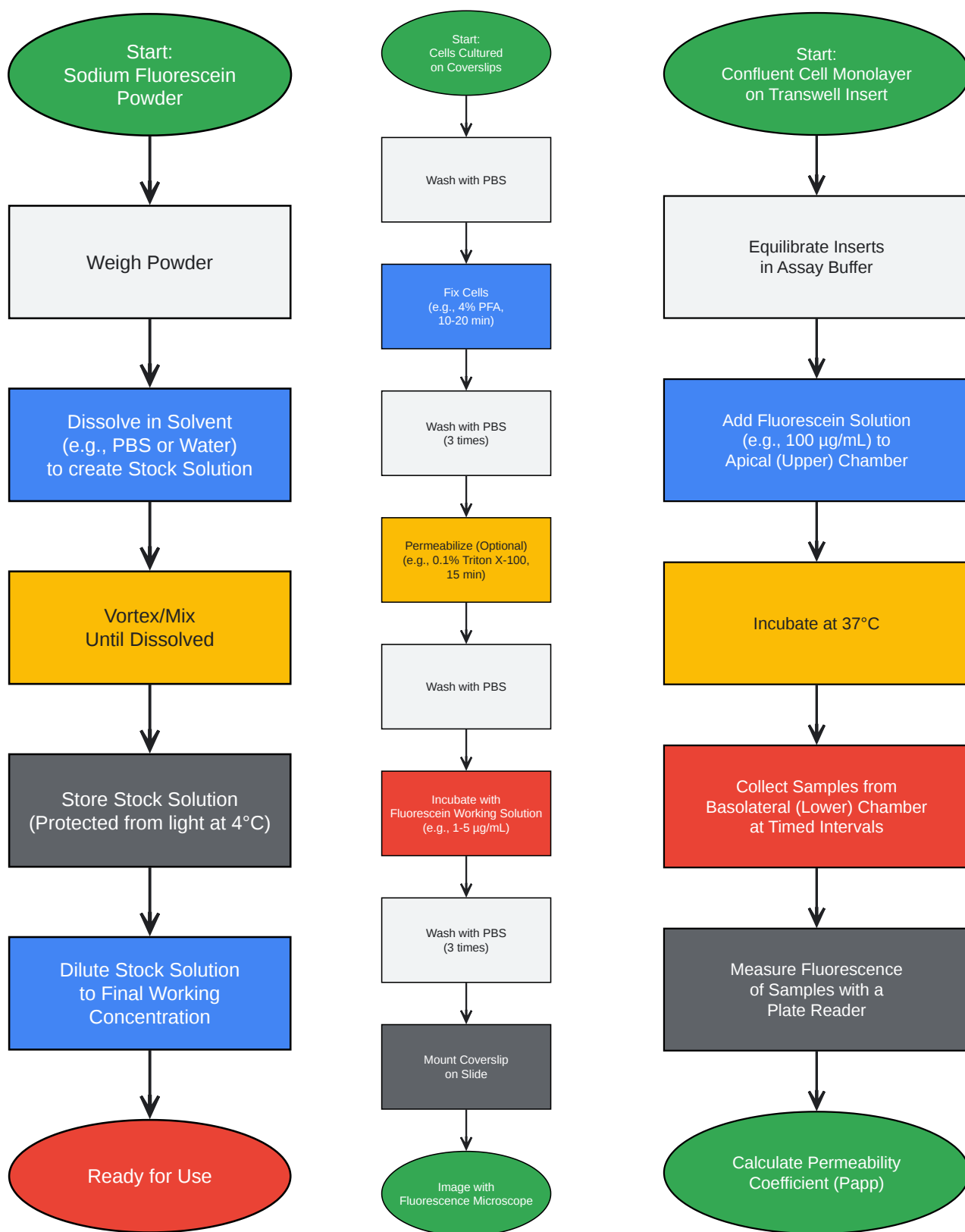
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Caption: Diagram of the epi-fluorescence microscope light path.

## Experimental Protocols

### Protocol 1: Preparation of Sodium Fluorescein Solutions

This protocol outlines the preparation of stock and working solutions of **sodium fluorescein** from powder.



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